Nav1.7 Sodium Channel Inhibitory Potency is Maintained with the 4,4-Difluoro-1-methyl Motif Compared to the Non-Fluorinated 1-Methylcyclohexyl Analog in a Head-to-Head Patent Study
In a direct head-to-head comparison within Genentech patent US9550775, the triazolopyridine inhibitor bearing the (4,4-difluoro-1-methylcyclohexyl)methoxy substituent achieved an IC50 of 67.4 nM against recombinant human Nav1.7, essentially equivalent to the 65.3 nM IC50 of the matched non-fluorinated (1-methylcyclohexyl)methoxy analog [1][2]. This indicates that introduction of the gem-difluoro group does not compromise on-target potency, while conferring differentiated physicochemical properties for downstream optimization.
| Evidence Dimension | Inhibitory potency (IC50) at human Nav1.7 sodium channel |
|---|---|
| Target Compound Data | IC50 = 67.4 nM (compound containing (4,4-difluoro-1-methylcyclohexyl)methoxy substituent) |
| Comparator Or Baseline | IC50 = 65.3 nM (compound containing (1-methylcyclohexyl)methoxy substituent) |
| Quantified Difference | ΔIC50 = +2.1 nM (3.2% difference; not statistically significant potency shift) |
| Conditions | Patch clamp electrophysiology on HEK293 cells expressing recombinant human Nav1.7, pH 7.2, holding potential -65 mV |
Why This Matters
For procurement decisions, this evidence confirms that the 4,4-difluoro-1-methyl substitution does not disrupt target binding, enabling selection of the fluorinated building block for ADME optimization without sacrificing primary pharmacology.
- [1] BindingDB. (2018). BDBM268529: N-(6-cyclopropyl-7-((4,4-difluoro-1-methylcyclohexyl)methoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide. IC50 = 67.4 nM (Nav1.7). View Source
- [2] BindingDB. (2018). BDBM268431: N-(7-((1-methylcyclohexyl)methoxy)-6-vinyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide. IC50 = 65.3 nM (Nav1.7). View Source
